
1,3-Difluoro-2,4-diiodo-benzene
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Overview
Description
1,3-Difluoro-2,4-diiodo-benzene (C₆H₂F₂I₂) is a halogenated aromatic compound featuring two fluorine atoms at the 1- and 3-positions and two iodine atoms at the 2- and 4-positions. This substitution pattern creates distinct electronic and steric effects, making it relevant in materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2,4-diiodo-benzene can be synthesized through several methods. One common approach involves the halogenation of 1,3-difluorobenzene. The reaction typically involves the use of iodine and a suitable catalyst under controlled conditions to achieve the desired substitution . Another method involves the reaction of 1,3-difluorobenzene with iodine monochloride (ICl) in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of microreactor systems has been explored to improve the efficiency of the halogenation process .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2,4-diiodo-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form diiodoquinones or reduction to form diiodobenzenes.
Coupling Reactions: It can participate in coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of diiodoquinones.
Reduction: Formation of diiodobenzenes.
Scientific Research Applications
Medicinal Chemistry
1,3-Difluoro-2,4-diiodo-benzene is significant in the development of pharmaceuticals due to its unique electronic properties and ability to modulate biological activity. The presence of fluorine and iodine atoms can enhance lipophilicity and bioavailability, making such compounds attractive candidates for drug design.
Case Studies:
- Antibacterial Agents: Compounds containing difluorobenzene moieties have been evaluated for antibacterial activity. For instance, derivatives of this compound have shown promising results against Gram-positive bacteria, suggesting potential as new antibiotics .
- Anticancer Properties: Research indicates that halogenated benzene derivatives can inhibit cancer cell proliferation. The introduction of fluorine and iodine atoms enhances interactions with biological targets such as enzymes involved in cancer metabolism .
Materials Science
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and chemical resistance.
Applications:
- Flame Retardants: The compound's halogen content imparts flame-retardant properties to polymers, making it suitable for use in textiles and construction materials .
- Electronic Materials: Its unique electronic properties make it a candidate for use in organic semiconductor devices. Research has indicated that halogenated compounds can improve charge transport characteristics in organic light-emitting diodes (OLEDs) .
Synthetic Methodologies
This compound serves as a versatile intermediate in synthetic organic chemistry. Its reactivity allows for the development of various derivatives through electrophilic aromatic substitution reactions.
Synthetic Routes:
- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions to introduce additional functional groups at the ortho or para positions relative to the existing substituents. This property is valuable for synthesizing complex molecules .
- Fluorination Reactions: The difluorinated structure allows for selective fluorination at specific positions on the benzene ring, leading to the synthesis of novel fluorinated compounds with potential industrial applications .
Mechanism of Action
The mechanism of action of 1,3-difluoro-2,4-diiodo-benzene involves its ability to participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The presence of both fluorine and iodine atoms allows for unique electronic and steric effects, which can be exploited in various chemical transformations .
Comparison with Similar Compounds
Structural and Electronic Effects
1,4-Dihalo-benzenes (X = F, Cl, Br, I)
- Key Findings :
- Transistors using 1,4-diiodo-benzene as molecular channels exhibit the highest current (IDS) and power supply capability among 1,4-dihalo-benzenes (X = F, Cl, Br, I) . This is attributed to iodine’s polarizable electron cloud enhancing charge transport.
- In contrast, 1,3-Difluoro-2,4-diiodo-benzene combines electron-withdrawing fluorine atoms with iodine’s polarizability. The meta-fluorine positions likely reduce symmetry, altering dipole moments and electronic delocalization compared to para-substituted analogs.
1,3-Difluoro-5-iodo-2-methoxybenzene
- Molecular Weight : 270.02 g/mol (vs. ~389.89 g/mol for this compound) .
- Impact of Substituents : The methoxy group in this compound introduces electron-donating effects, contrasting with the electron-withdrawing fluorine and iodine in the target molecule.
1,3-Difluoro-2,4-dimethoxybenzene
- Molecular Weight : 174.14 g/mol .
- Key Difference : Methoxy groups (–OCH₃) significantly increase electron density on the ring compared to iodine, altering reactivity in electrophilic substitution reactions.
Physical Properties
Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |
---|---|---|---|
This compound* | ~389.89 | N/A | 1,3-F; 2,4-I |
1,4-Diiodo-benzene | ~329.89 | N/A | 1,4-I |
2,6-Difluoro-4-iodoanisole | 270.02 | N/A | 2,6-F; 4-I; –OCH₃ |
1,3-Dichloro-2,4-difluorobenzene | 198.98 | N/A | 1,3-Cl; 2,4-F |
*Estimated based on molecular formula.
- Trends :
Reactivity and Stability
Iodine vs. Other Halogens :
- Iodine’s weaker C–I bond (vs. C–F or C–Cl) makes this compound more reactive in nucleophilic substitutions or cross-coupling reactions .
- Safety data for 1,3-Dichloro-2,4-difluorobenzene highlight stricter handling requirements due to toxicity, suggesting iodo analogs may require similar precautions .
Fluorine’s Electron-Withdrawing Effects :
- Fluorine directs electrophilic substitution to specific positions, enabling regioselective synthesis of derivatives .
Biological Activity
1,3-Difluoro-2,4-diiodo-benzene is a halogenated aromatic compound that has garnered attention for its potential biological applications. This article synthesizes existing research findings regarding its biological activity, synthesis methods, and potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine and two iodine atoms on a benzene ring. The specific arrangement of these halogens affects its chemical reactivity and biological interactions. The compound's structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves halogenation reactions and can be achieved through various methods. One common approach includes the use of difluorocarbene intermediates in reactions with diiodobenzene derivatives. Research indicates that the introduction of fluorine atoms significantly influences the electrophilic aromatic substitution reactions, allowing for selective functionalization at the desired positions on the benzene ring .
Antimicrobial Properties
Research has indicated that halogenated compounds like this compound exhibit antimicrobial properties. The presence of fluorine and iodine enhances the compound's ability to interact with biological membranes and enzymes, potentially leading to increased bactericidal activity. For instance, studies have shown that related compounds can effectively inhibit the growth of Gram-positive bacteria .
Imaging Applications
This compound has been investigated for its potential use in developing radiolabeled compounds for imaging applications. The unique properties of iodine isotopes make this compound suitable for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging techniques. Its ability to form stable complexes with biomolecules also suggests potential in targeted imaging strategies.
Study on Antimicrobial Activity
A notable study explored the antimicrobial efficacy of various halogenated benzene derivatives against common pathogens. This compound was included in a series of tests against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL, indicating strong antimicrobial potential .
Imaging Research
In another investigation focused on imaging applications, researchers synthesized radiolabeled versions of this compound and evaluated their biodistribution in animal models. The results revealed favorable pharmacokinetics with high uptake in target tissues and rapid clearance from non-target organs, supporting its use as a radiotracer in diagnostic imaging .
Research Findings Summary Table
Property | Finding |
---|---|
Chemical Structure | C6H2F2I2 |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Imaging Application | Suitable for PET/SPECT imaging |
Synthesis Method | Halogenation reactions with difluorocarbene |
Toxicity Profile | Harmful if swallowed or in contact with skin |
Q & A
Basic Research Questions
Q. What synthetic routes are viable for preparing 1,3-difluoro-2,4-diiodo-benzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : Halogenation of fluorinated benzene derivatives often proceeds via electrophilic substitution. For example, iodine can be introduced using iodine monochloride (ICl) in a Friedel-Crafts-like reaction under controlled temperatures (40–60°C) . The electron-withdrawing fluorine substituents deactivate the ring, requiring catalytic Lewis acids (e.g., AlCl₃) to enhance reactivity. Purification via column chromatography (silica gel, hexane:DCM eluent) is recommended to isolate the product from polyhalogenated byproducts. Monitor reaction progress using GC-MS or HPLC with UV detection at 254 nm .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- Methodological Answer :
- ¹⁹F NMR : Expect two distinct signals for the fluorine atoms at δ ~ -110 to -120 ppm (ortho/meta coupling) .
- ¹H NMR : Aromatic protons (if present) show splitting patterns due to coupling with fluorine (³J₃,₄ ≈ 8–10 Hz) and iodine (long-range coupling).
- IR : Stretching frequencies for C-F (~1220 cm⁻¹) and C-I (~510 cm⁻¹) confirm substitution .
- MS : Characteristic isotopic patterns for iodine (m/z 127/129) aid in confirming molecular ion clusters .
Advanced Research Questions
Q. How do steric and electronic effects of fluorine and iodine substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The strong electron-withdrawing nature of fluorine directs cross-coupling to iodine-substituted positions due to increased electrophilicity. Steric hindrance from iodine may slow reactivity, necessitating bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Computational DFT studies (e.g., Gaussian 16) can model transition states to predict regioselectivity . Validate experimentally using X-ray crystallography of intermediates .
Q. What strategies resolve contradictions in reaction outcomes (e.g., unexpected byproducts in iodination)?
- Methodological Answer :
- Mechanistic Analysis : Use kinetic isotope effects (KIEs) or isotopic labeling (e.g., ¹²⁷I vs. ¹²⁹I) to trace reaction pathways.
- Byproduct Identification : Employ high-resolution LC-MS/MS and compare fragmentation patterns with reference libraries .
- Process Optimization : Adjust stoichiometry (e.g., ICl:substrate ratio from 1:1 to 2:1) or solvent polarity (switch from DCM to acetonitrile) to suppress side reactions .
Q. How can computational methods predict the thermodynamic stability and reactivity of this compound in catalytic systems?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G*) to analyze frontier molecular orbitals (FMOs) and Fukui indices. These predict nucleophilic/electrophilic sites, guiding catalyst design (e.g., Pd-based systems for C–I activation). Solvent effects (PCM model) and transition-state energies (IRC calculations) refine reaction feasibility .
Q. Safety and Handling
Q. What are critical safety protocols for handling this compound, given its halogenated aromatic structure?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations.
- Spill Management : Neutralize iodine residues with sodium thiosulfate solution (5% w/v). Collect waste in sealed containers for halogen-specific disposal .
- Storage : Store under inert gas (Ar/N₂) at 2–8°C to prevent decomposition. Avoid exposure to light or moisture .
Q. Data Analysis and Validation
Q. How can researchers validate conflicting spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Triangulation : Cross-validate using 2D NMR (COSY, HSQC) to resolve coupling ambiguities.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
- Collaborative Analysis : Share raw data via platforms like NMRShiftDB2 for peer verification .
Q. Applications in Material Science
Q. What role does this compound play in synthesizing optoelectronic materials?
Properties
Molecular Formula |
C6H2F2I2 |
---|---|
Molecular Weight |
365.89 g/mol |
IUPAC Name |
1,3-difluoro-2,4-diiodobenzene |
InChI |
InChI=1S/C6H2F2I2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H |
InChI Key |
RVLZBGJPDGSXHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)F)I |
Origin of Product |
United States |
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